维吉尼亚霉素

描述

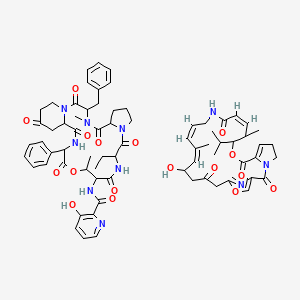

链霉菌属维吉尼亚种。该化合物属于链霉素类抗生素,用于治疗革兰氏阳性细菌引起的感染。此外,它还用作牲畜(包括牛、猪和家禽)的生长促进剂 .

科学研究应用

维吉尼亚霉素S因子在科学研究中具有广泛的应用:

化学: 它被用作模型化合物来研究环状肽的合成和反应性。

生物学: 它用作研究细菌蛋白质合成抑制机制的工具。

医学: 它用于开发新的抗生素和研究抗生素耐药机制。

作用机制

维吉尼亚霉素S因子通过与细菌核糖体 50S 亚基结合发挥作用,从而抑制蛋白质合成。此作用阻止氨基酸之间形成肽键,有效地阻止了肽链的延伸。该化合物靶向人类的 60S 核糖体蛋白 L37 .

类似化合物:

普里斯提霉素: 另一种具有类似作用机制的链霉素类抗生素。

奎奴普林/达福普里斯汀: 一种也靶向 50S 核糖体亚基的联合抗生素。

米卡霉素: 一种与维吉尼亚霉素具有结构相似性的环状肽抗生素

独特性: this compoundS因子因其与this compoundM因子的特定组合而独一无二,这种组合通过协同作用增强了其抗菌活性。这种组合对革兰氏阳性菌特别有效,在医疗和工业应用中广泛使用 .

生化分析

Biochemical Properties

This is achieved by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . Virginiamycin M1 has proven to be highly active against Gram-positive bacteria, particularly methicillin-resistant S. aureus .

Cellular Effects

Virginiamycin M1 is known to be highly active against Gram-positive bacteria, particularly methicillin-resistant S. aureus . It inhibits peptide elongation by blocking the formation of a peptide bond between the growing peptide chain and aminoacyl-tRNA .

Molecular Mechanism

The molecular mechanism of action of Virginiamycin involves the inhibition of peptide elongation. This is achieved by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA .

Dosage Effects in Animal Models

In a study involving broiler chickens, it was found that chickens fed 400 mg/kg of plant extracts had significantly higher average body weights at day 28 compared to the control group . The feed-to-meat ratios over days 15–42 were also lower . This suggests that Virginiamycin may have a positive effect on growth performance in animal models at certain dosages.

Metabolic Pathways

Virginiamycin M1 is known to inhibit peptide elongation by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . This suggests that Virginiamycin may play a role in protein synthesis pathways.

Transport and Distribution

Given its role in inhibiting peptide elongation at the ribosome , it can be inferred that Virginiamycin likely interacts with cellular transport mechanisms that enable it to reach the ribosome.

Subcellular Localization

Here, it acts to inhibit peptide elongation, a key step in protein synthesis .

准备方法

合成路线和反应条件: 维吉尼亚霉素S因子通常通过涉及链霉菌属维吉尼亚种的发酵过程生产。生产过程可以使用高产菌株和优化发酵条件进行扩大生产。例如,菌株链霉菌属维吉尼亚种VKM Ac-2738D已用于补料分批发酵,并添加合成吸附树脂以提高产量 .

工业生产方法: 工业生产涉及在大型发酵罐中培养链霉菌属维吉尼亚种菌株。然后将抗生素吸附在树脂上,如Diaion® HP21,这简化了回收过程。抗生素用丙酮、二氯甲烷或醇等溶剂洗脱,并将洗脱液在真空下浓缩以获得干燥产品 .

化学反应分析

反应类型: 维吉尼亚霉素S因子会经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。

还原: 该反应涉及添加氢或去除氧。

取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。反应通常在受控条件下进行,以确保化合物的稳定性 .

形成的主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能导致羟基化衍生物的形成,而还原可能产生脱氧产物 .

相似化合物的比较

Pristinamycin: Another streptogramin antibiotic with a similar mechanism of action.

Quinupristin/Dalfopristin: A combination antibiotic that also targets the 50S ribosomal subunit.

Mikamycin: A cyclic peptide antibiotic with structural similarities to virginiamycin

Uniqueness: Virginiamycin Factor S is unique due to its specific combination with Virginiamycin Factor M, which enhances its antimicrobial activity through a synergistic effect. This combination is particularly effective against gram-positive bacteria and is widely used in both medical and industrial applications .

属性

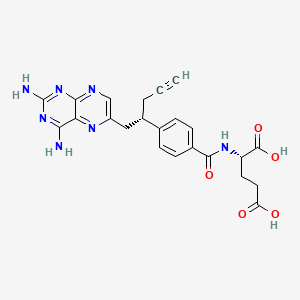

IUPAC Name |

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTQIFVKRXBCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H84N10O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-yellow solid; [Merck Index] | |

| Record name | Virginiamycin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Poorly soluble in water, Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ether | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721 | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-yellow powder | |

CAS No. |

11006-76-1 | |

| Record name | Virginiamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-120 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721 | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of virginiamycin, and how does this interaction lead to its antibiotic activity?

A1: Virginiamycin targets bacterial ribosomes, specifically the 50S subunit, to inhibit protein synthesis [, , , ]. This interaction disrupts the elongation of polypeptide chains by primarily affecting the peptidyl transferase center [].

Q2: How does virginiamycin M enhance the binding of virginiamycin S to ribosomes?

A2: Virginiamycin M binding to ribosomes induces a conformational change in the 50S subunit, specifically reducing the accessibility of the virginiamycin S binding site []. This alteration leads to a decrease in the dissociation rate of virginiamycin S, thereby enhancing its overall binding affinity [].

Q3: Does virginiamycin affect nucleic acid synthesis in bacteria?

A3: While virginiamycin's primary target is bacterial ribosomes, its inhibition of protein synthesis indirectly impacts nucleic acid metabolism [, ]. The synthesis of 23S ribosomal RNA (rRNA) is specifically inhibited, and the methylation and metabolic stability of rRNA are also affected [, ].

Q4: What types of molecules make up the virginiamycin complex?

A4: Virginiamycin consists of two main components: a macrocyclic lactone containing a peptide portion, and cyclodepsipeptides [].

Q5: Which part of the virginiamycin S molecule is responsible for its intrinsic fluorescence?

A5: The 3-hydroxypicolinyl residue of virginiamycin S contributes to its intrinsic fluorescence, a property utilized in various studies to investigate its binding kinetics [, ].

Q6: Is virginiamycin stable in the rumen, and does long-term exposure lead to microbial adaptation?

A6: While virginiamycin demonstrates some level of stability in the rumen, long-term exposure can lead to microbial adaptation, potentially reducing its effectiveness [, ]. This adaptation was observed in sheep receiving barley supplemented with virginiamycin over extended periods [].

Q7: Does virginiamycin exhibit any catalytic properties?

A7: The provided research articles primarily focus on the antibiotic properties of virginiamycin. There is no evidence suggesting that it functions as a catalyst in any known biological reactions.

Q8: Have computational methods been applied to understand virginiamycin's mode of action or to design derivatives?

A8: While the provided research predates widespread use of computational chemistry in drug discovery, fluorescence energy transfer experiments have been utilized to map the binding site of virginiamycin S on the bacterial ribosome [].

Q9: Are there any specific formulation strategies mentioned for improving the stability, solubility, or bioavailability of virginiamycin?

A10: One study describes the development of a virginiamycin microemulsion, aiming to enhance its practicality of administration and potentially improve its antibacterial effectiveness [].

Q10: What information is available regarding the environmental impact of virginiamycin?

A11: Research indicates that virginiamycin undergoes biodegradation in soil, with a half-life ranging from 87 to 173 days depending on the soil type []. This suggests that it does not persist indefinitely in the environment.

Q11: Are there any details available regarding the absorption, distribution, metabolism, and excretion of virginiamycin in animals?

A12: One study examined the depletion of virginiamycin residues in the milk of dairy cows treated with the antibiotic []. The study concluded that milk from treated cows could be considered safe for human consumption after a zero-day withdrawal period [].

Q12: Has virginiamycin been investigated for its efficacy in controlling periodontal disease in cattle?

A13: Yes, research demonstrates that virginiamycin effectively controls and prevents gingivitis and necrotizing gingivitis in cattle [, ]. Daily administration of virginiamycin significantly reduced the occurrence of these periodontal diseases compared to a control group [].

Q13: Does virginiamycin resistance confer cross-resistance to other antibiotics?

A15: Yes, cross-resistance between virginiamycin and quinupristin-dalfopristin, another streptogramin antibiotic, has been observed []. This cross-resistance is a concern for the treatment of multidrug-resistant Enterococcus faecium infections [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。